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Compound of Interest

Compound Name: 4-Iodo-2,6-dimethylaniline

Cat. No.: B1296278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
Iodo-2,6-dimethylaniline (CAS No: 4102-53-8), a key intermediate in pharmaceutical

synthesis.[1][2] Due to the limited availability of published experimental spectra for this specific

compound, this guide presents predicted spectroscopic data based on the analysis of

structurally similar compounds and established principles of spectroscopic interpretation. This

information is intended to serve as a valuable reference for the characterization and quality

control of 4-Iodo-2,6-dimethylaniline in a research and development setting.

Molecular Structure and Properties
IUPAC Name: 4-Iodo-2,6-dimethylaniline

Synonyms: 4-Iodo-2,6-xylidine, 2,6-dimethyl-4-iodoaniline[1]

Molecular Formula: C₈H₁₀IN[2]

Molecular Weight: 247.08 g/mol [2]

Appearance: Gray to yellow to brown to black solid
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The following tables summarize the predicted spectroscopic data for 4-Iodo-2,6-
dimethylaniline. These predictions are derived from the analysis of analogous compounds

and the known effects of substituents on spectroscopic behavior.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 7.1 - 7.3 Singlet 2H Aromatic H (H-3, H-5)

~ 3.6 (broad) Singlet 2H Amine H (-NH₂)

~ 2.2 Singlet 6H
Methyl H (-CH₃) at C-

2, C-6

Note: The chemical shifts are estimations. The broadness of the amine proton signal is due to

quadrupole broadening and potential hydrogen exchange.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppm Assignment

~ 145 C-1 (C-NH₂)

~ 122 C-2, C-6 (C-CH₃)

~ 138 C-3, C-5 (C-H)

~ 83 C-4 (C-I)

~ 18 -CH₃
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Note: The chemical shifts are estimations based on substituent effects on the benzene ring.

FT-IR (Fourier-Transform Infrared) Spectroscopy
Predicted FT-IR Data (Sample Preparation: KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3500 Medium
N-H stretch (asymmetric and

symmetric)

3000 - 3100 Medium Aromatic C-H stretch

2850 - 2960 Medium
Aliphatic C-H stretch (methyl

groups)

~ 1620 Strong N-H bend (scissoring)

~ 1580, ~1470 Medium Aromatic C=C stretch

~ 850 Strong
C-H out-of-plane bend (para-

substitution)

500 - 600 Medium C-I stretch

Mass Spectrometry
Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization - EI)

m/z Predicted Assignment

247 [M]⁺ (Molecular ion)

232 [M - CH₃]⁺

120 [M - I]⁺

105 [M - I - CH₃]⁺

Note: The fragmentation pattern is a prediction and may vary based on the experimental

conditions.
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Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 4-Iodo-
2,6-dimethylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation

Accurately weigh approximately 10-20 mg of 4-Iodo-2,6-dimethylaniline.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃).

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative

analysis is required.

Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the data by applying a Fourier transform, phasing, and baseline correction.

Reference the spectrum to the TMS signal at 0 ppm.

3.1.3. ¹³C NMR Acquisition
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Use the same sample prepared for ¹H NMR.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
3.2.1. Sample Preparation (KBr Pellet Method)

Grind a small amount (1-2 mg) of 4-Iodo-2,6-dimethylaniline with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the mixture into a pellet-pressing die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

3.2.2. Data Acquisition

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

The final spectrum is reported in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
3.3.1. Sample Preparation
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Prepare a dilute solution of 4-Iodo-2,6-dimethylaniline (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

Filter the solution if any particulate matter is present.

Transfer the solution to a GC autosampler vial.

3.3.2. Data Acquisition

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

The sample is vaporized in the injector and separated on a capillary column (e.g., a non-

polar column like DB-5ms).

Set an appropriate temperature program for the GC oven to ensure good separation of the

analyte from any impurities.

The separated components eluting from the column are introduced into the mass

spectrometer.

Acquire mass spectra using electron ionization (EI) over a suitable mass range (e.g., m/z 40-

400).

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like 4-Iodo-2,6-dimethylaniline.
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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